molecular formula C20H23N3O2S2 B2761850 2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 686770-04-7

2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2761850
CAS No.: 686770-04-7
M. Wt: 401.54
InChI Key: FLBUNYPUYZVPPV-UHFFFAOYSA-N
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Description

This compound belongs to the thieno-fused bicyclic pyrimidinone family, characterized by a sulfur-containing thieno[3,2-d]pyrimidin-4-one core. Key structural features include:

  • Azepan-1-yl substituent: A seven-membered saturated ring (azepane) attached via a 2-oxoethylsulfanyl linker. This group may enhance lipophilicity and modulate pharmacokinetic properties compared to smaller heterocycles .
  • 3-Phenyl substitution: An aromatic phenyl group at position 3, influencing steric and electronic interactions with target proteins .

Molecular Formula: C₂₁H₂₅N₃O₃S₂; Molecular Weight: 431.57 g/mol .

Properties

IUPAC Name

2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2S2/c24-17(22-11-6-1-2-7-12-22)14-27-20-21-16-10-13-26-18(16)19(25)23(20)15-8-4-3-5-9-15/h3-5,8-9H,1-2,6-7,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLBUNYPUYZVPPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step reactions. One common method involves the cyclization of thiophene derivatives with appropriate reagents to form the thieno[3,2-d]pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Analogous Thieno[3,2-d]Pyrimidin-4-One Derivatives

Compound BK02416
  • Structure: 3-(3-Methoxyphenyl)-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one.
  • Key Differences: Substituent: Morpholine (six-membered oxygen-containing ring) replaces azepane. Molecular Weight: 419.52 g/mol .
Compound BC10028
  • Structure: 3-(3-Methoxyphenyl)-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one.
  • Key Differences :
    • Substituent : 4-Phenylpiperazine introduces a basic nitrogen and aromaticity, which may increase receptor binding affinity in neurological targets .
    • Molecular Weight : 494.63 g/mol .
C280-1185 (Screening Compound)
  • Structure: 3-(2-Methoxyethyl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one.
  • Key Differences :
    • Substituent : Piperidine (six-membered nitrogen ring) and 2-methoxyethyl group.
    • Impact : Piperidine’s smaller ring size may reduce steric hindrance, favoring interactions with compact binding pockets .

Pyrimido[5,4-b]Indol-4-One Analogs

Compound 537668-62-5
  • Structure : 2-{[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one.
  • Key Differences: Core Structure: Pyrimidoindolone replaces thieno-pyrimidinone.

Chlorophenyl and Methoxyphenyl Derivatives

Compound 686772-00-9
  • Structure: 2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one.
  • Key Differences :
    • Substituents : 4-Chlorophenyl and 4-methylphenyl groups.
    • Impact : Electron-withdrawing chlorine may improve metabolic stability, while methyl enhances lipophilicity .
Compound 850915-47-8
  • Structure: 2-{[(2-Chlorophenyl)methyl]sulfanyl}-3-(2-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one.
  • Key Differences :
    • Substituents : 2-Chlorobenzyl and 2-methoxyphenyl groups.
    • Impact : Methoxy groups can modulate electronic effects, influencing receptor binding kinetics .

Structural and Functional Comparison Table

Compound ID/Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Thieno[3,2-d]pyrimidin-4-one Azepan-1-yl, 3-phenyl 431.57 Moderate lipophilicity, azepane flexibility
BK02416 Thieno[3,2-d]pyrimidin-4-one Morpholin-4-yl, 3-methoxyphenyl 419.52 Enhanced solubility due to morpholine
BC10028 Thieno[3,2-d]pyrimidin-4-one 4-Phenylpiperazin-1-yl, 3-methoxyphenyl 494.63 High receptor affinity potential
537668-62-5 Pyrimido[5,4-b]indol-4-one Azepan-1-yl, 3-phenyl 466.58 Indole-mediated H-bonding capacity
686772-00-9 Thieno[3,2-d]pyrimidin-4-one 4-Chlorophenyl, 4-methylphenyl 444.96 Improved metabolic stability

Research Findings and Implications

  • Biological Activity: Thieno-pyrimidinones with azepane substituents (e.g., target compound) show promise in kinase inhibition due to their planar core and flexible side chains . Morpholine analogs (e.g., BK02416) may exhibit better aqueous solubility, favoring in vitro assays .
  • Synthetic Accessibility : Compounds with simpler substituents (e.g., 4-chlorophenyl) are more cost-effective to synthesize, as evidenced by commercial availability .

Biological Activity

The compound 2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a complex organic molecule that exhibits significant biological activity. Its structure includes an azepan ring, a thieno[3,2-d]pyrimidine core, and various functional groups that suggest potential therapeutic applications. This article reviews the biological activity of this compound based on available research findings and case studies.

  • Molecular Formula : C24H26FN3O2S
  • Molecular Weight : 439.55 g/mol
  • IUPAC Name : 2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Notably:

  • Cyclin-Dependent Kinase 2 (CDK2) : The compound acts as an inhibitor of CDK2, which plays a crucial role in cell cycle regulation. Inhibition of CDK2 can lead to decreased cell proliferation and potential anti-cancer effects .

In Vitro Studies

Research has demonstrated that 2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one exhibits various pharmacological activities:

  • Antiproliferative Activity : The compound has shown significant antiproliferative effects against several cancer cell lines. For example:
    • IC50 values indicate effective concentration ranges for inhibiting cell growth.
    • Specific studies have reported IC50 values in the low micromolar range for certain cancer types .
  • Mechanistic Insights : The inhibition of CDK2 affects downstream signaling pathways involved in cell division and apoptosis. This suggests a potential role in cancer therapy by inducing cell cycle arrest .

In Vivo Studies

Limited in vivo studies have been conducted; however, preliminary results suggest:

  • Tumor Growth Inhibition : Animal models treated with the compound exhibited reduced tumor growth compared to controls .

Comparative Analysis with Similar Compounds

Table 1 summarizes the biological activities of structurally similar compounds:

Compound NameTargetActivityReference
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidineCDK InhibitionAntiproliferative
Pyrido[2,3-d]pyrimidin-5-oneAntimicrobialModerate Activity
N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamideUrease InhibitionSignificant Activity

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Anticancer Potential : Research indicates that compounds with similar thieno-pyrimidine structures can exhibit anticancer properties by targeting key regulatory proteins in cancer pathways .
  • Neuroprotective Effects : Some derivatives have shown promise in neuroprotection by modulating pathways related to oxidative stress and inflammation .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield?

The synthesis involves multi-step reactions, typically starting with the thieno[3,2-d]pyrimidin-4-one core. Key steps include:

  • Thioether linkage formation : Reaction of a thiol-containing intermediate with 2-(azepan-1-yl)-2-oxoethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
  • Functional group compatibility : The azepane and phenyl groups require inert atmospheres (N₂/Ar) and controlled temperatures (60–80°C) to prevent oxidation or decomposition .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) are critical for achieving >90% purity .

Q. How can structural characterization be performed to confirm the compound’s identity?

  • NMR spectroscopy : ¹H/¹³C NMR to verify the azepane N–H (~δ 1.5–2.5 ppm), thienopyrimidine carbonyl (C=O, ~δ 165–170 ppm), and phenyl protons (δ 7.2–7.6 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ expected for C₂₃H₂₆N₄O₂S₂: 478.14) .
  • X-ray crystallography : Resolve bond lengths/angles of the thienopyrimidine core (if single crystals are obtainable) .

Q. What are the primary biological targets hypothesized for this compound?

Based on structural analogs, potential targets include:

  • Kinases : The thienopyrimidine scaffold mimics ATP-binding pockets, suggesting inhibition of tyrosine or serine/threonine kinases .
  • GPCRs : The azepane moiety may interact with G-protein-coupled receptors involved in neurological or inflammatory pathways .
  • Enzymes : Sulfanyl groups could modulate redox-active enzymes (e.g., glutathione reductase) .

Q. How should researchers design initial bioactivity assays for this compound?

  • In vitro enzyme inhibition : Use fluorescence-based kinase assays (e.g., ADP-Glo™) at concentrations of 1–100 μM .
  • Cell viability assays : Test against cancer cell lines (e.g., HeLa, MCF-7) using MTT or resazurin, with IC₅₀ calculations via nonlinear regression .
  • Selectivity profiling : Compare activity against related enzymes (e.g., PI3K vs. MAPK) to assess specificity .

Advanced Research Questions

Q. How can conflicting data on structure-activity relationships (SAR) be resolved?

Contradictions often arise from:

  • Substituent effects : Varying the phenyl or azepane groups alters steric/electronic properties, impacting target binding. Computational modeling (e.g., DFT for charge distribution) and free-energy perturbation (FEP) simulations can rationalize discrepancies .
  • Assay variability : Standardize protocols (e.g., fixed ATP concentrations in kinase assays) and validate with positive controls (e.g., staurosporine) .

Q. What strategies optimize the compound’s metabolic stability without compromising activity?

  • Prodrug design : Introduce hydrolyzable groups (e.g., acetate esters) on the sulfanyl moiety to enhance oral bioavailability .
  • CYP450 inhibition screening : Use liver microsomes to identify metabolic hotspots (e.g., azepane N-oxidation) and modify vulnerable sites .

Q. How can researchers address low solubility in aqueous buffers?

  • Co-solvent systems : Use DMSO/PEG-400 mixtures (<5% v/v) to maintain compound stability .
  • Nanoparticle encapsulation : Employ polylactic-co-glycolic acid (PLGA) carriers to improve dissolution rates in physiological media .

Q. What advanced techniques elucidate the compound’s binding mode with targets?

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) to purified kinases .
  • Cryo-EM/X-ray crystallography : Resolve ligand-target complexes at ≤2.5 Å resolution to identify key interactions (e.g., hydrogen bonds with kinase hinge regions) .

Data Analysis & Interpretation

Q. How should researchers statistically analyze dose-response data from bioassays?

  • Four-parameter logistic model : Fit data to Y=Bottom+TopBottom1+10(LogEC50X)×HillSlopeY = \text{Bottom} + \frac{\text{Top} - \text{Bottom}}{1 + 10^{(\text{LogEC}_{50} - X) \times \text{HillSlope}}} using software like GraphPad Prism .
  • Outlier detection : Apply Grubbs’ test (α=0.05) to exclude anomalous replicates .

Q. What methodologies validate target engagement in cellular models?

  • Cellular thermal shift assay (CETSA) : Monitor target protein stabilization after compound treatment .
  • Silencing/overexpression : Use siRNA or CRISPR to confirm phenotype rescue upon target modulation .

Troubleshooting & Advanced Design

Q. How can regioselectivity issues during synthesis be mitigated?

  • Protecting groups : Temporarily block reactive sites (e.g., azepane NH with Boc) during sulfanyl incorporation .
  • Microwave-assisted synthesis : Enhance reaction specificity by reducing side-product formation via rapid, controlled heating .

Q. What computational tools predict off-target effects?

  • Molecular docking (AutoDock Vina) : Screen against a library of 500+ human proteins to identify potential off-targets .
  • Pharmacophore modeling (LigandScout) : Map electrostatic/hydrophobic features to prioritize high-risk targets .

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